4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid
Overview
Description
It appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid typically involves the protection of the amino group of 4-aminobutyric acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications.
Scientific Research Applications
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Drug Development: In the design and synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-aminobutyric acid: Another name for the same compound.
Fmoc-3-aminopropanoic acid: A similar compound with a shorter carbon chain.
Fmoc-5-aminopentanoic acid: A similar compound with a longer carbon chain.
Uniqueness
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis for creating peptides with specific properties and functions.
Properties
IUPAC Name |
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-22(13-7-12-20(23)24)21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,2,7,12-14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVZOZJNZLBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172991 | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446478-30-3 | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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